

dWIZ-1 Molecular Glue for Sickle Cell Disease: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-occlusion, and severe multi-organ damage. A promising therapeutic strategy aims to reactivate the expression of fetal hemoglobin (HbF), which is silenced after birth, as it can interfere with HbS polymerization and mitigate disease pathology. This whitepaper provides a detailed technical overview of dWIZ-1, a novel small molecule molecular glue degrader, and its optimized successor, dWIZ-2, which have demonstrated significant potential for inducing HbF expression. These compounds function by targeting the WIZ (Widely Interspaced Zinc finger motifs) transcription factor for proteasomal degradation, revealing a new therapeutic avenue for the treatment of sickle cell disease.

Introduction to dWIZ-1 and Targeted Protein Degradation

Targeted protein degradation is an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.



dWIZ-1 is a first-in-class molecular glue that targets the WIZ transcription factor.[1][2][3] It was identified through a phenotypic screen of a chemical library biased towards binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3] dWIZ-1 and its optimized analog, dWIZ-2, represent a novel oral therapeutic approach for sickle cell disease. [4][5]

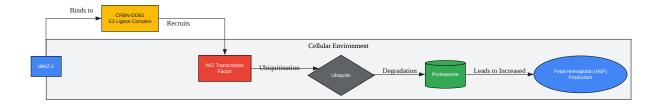
Mechanism of Action

The primary mechanism of action of dWIZ-1 and dWIZ-2 involves the targeted degradation of the WIZ transcription factor, a previously unrecognized repressor of fetal hemoglobin.[2][3] The process can be summarized in the following steps:

- Ternary Complex Formation: dWIZ-1 binds to the CRBN E3 ubiquitin ligase.[2][6] This binary complex then presents a new surface that is recognized by the WIZ transcription factor.
 Specifically, dWIZ-1 recruits the seventh zinc finger domain (ZF7) of WIZ to CRBN.[2][3]
- Ubiquitination: The induced proximity of WIZ to the E3 ligase complex facilitates its polyubiquitination.[1]
- Proteasomal Degradation: The polyubiquitinated WIZ is then recognized and degraded by the proteasome.[1]
- Induction of Fetal Hemoglobin: The degradation of the WIZ repressor leads to the
 derepression of the γ-globin genes (HBG1/2), resulting in increased production of fetal
 hemoglobin (HbF).[1][3] Genome-wide studies have shown that WIZ binds to various
 chromatin sites and maintains repressive marks like H3K9me2; treatment with dWIZ-2
 reduces these repressive marks.[1]

The signaling pathway for dWIZ-1-mediated WIZ degradation is illustrated in the diagram below.





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Caption: Mechanism of dWIZ-1 induced WIZ degradation and HbF induction.

Preclinical Data

A summary of the available quantitative data for dWIZ-1 and the improved compound, dWIZ-2, is presented below.



Parameter	dWIZ-1	dWIZ-2	Assay Type	Source
IC50 (Cereblon Association)	170 nM	-	Not Specified	[7]
Kd (WIZ ZF7 binding to DDB1:CRBN:dW IZ-1 complex)	3500 nM	-	Surface Plasmon Resonance (SPR)	[7]
In Vivo Efficacy (Mice)	-	Significant WIZ degradation and increased HbF- positive erythroblasts	Humanized Mouse Model	[1]
In Vivo Efficacy (Monkeys)	-	>90% recovery of HbF with 30 mg/kg/day oral administration	Cynomolgus Monkeys	[4]
Selectivity	Selective for WIZ over 8960 other proteins	-	Proteomics in primary human erythroblasts	[7]

Experimental Protocols

Detailed experimental protocols are proprietary to the discovering institution. However, based on published literature, the key experiments can be summarized as follows.

High-Throughput Phenotypic Screen

A high-throughput screening assay was utilized to identify small molecules that could induce fetal hemoglobin expression.

- Cell Line: Primary human CD34+ derived erythroblasts.[1]
- Library: A chemical library of 2,814 molecules with known affinity for CRBN was screened.[4]

Foundational & Exploratory

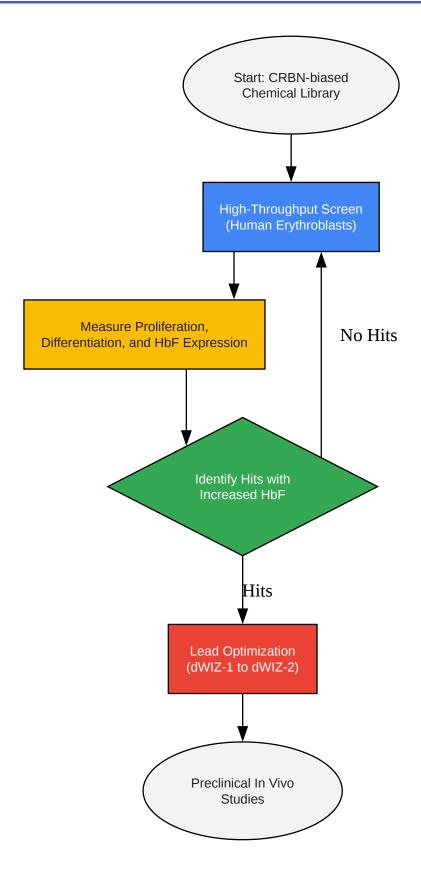




- Assay Principle: The screen measured proliferation, differentiation, and HbF expression in the erythroblasts.[1]
- Workflow:
 - Erythroblasts are cultured in multi-well plates.
 - Individual compounds from the library are added to the wells.
 - After an incubation period, cells are analyzed for HbF expression using methods such as flow cytometry or high-content imaging.
 - Hits are identified as compounds that significantly increase HbF levels without impacting cell viability or differentiation.

The logical workflow for the high-throughput screen is depicted below.





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Caption: High-throughput screening and lead optimization workflow.



In Vivo Efficacy Studies

- Humanized Mouse Model:
 - Animal Model: Mice engrafted with human CD34+ hematopoietic stem cells to create a humanized hematopoietic system.[1]
 - Dosing: Oral administration of dWIZ-2.[1]
 - Endpoints: WIZ protein levels in bone marrow and the percentage of HbF-positive erythroblasts were measured.[1]
- · Cynomolgus Monkey Model:
 - Animal Model: Naïve healthy cynomolgus monkeys.[4]
 - Dosing: Oral administration of 30 mg/kg per day of dWIZ-2 for 28 days.[4]
 - Endpoints: HbF levels, hematological parameters, and overall tolerability were assessed.
 [4]

Safety and Selectivity

Preclinical studies have indicated a favorable safety profile for dWIZ-2. In cynomolgus monkeys, dWIZ-2 was well-tolerated and did not adversely affect other hematological parameters.[4] Furthermore, in vitro proteomics studies with a related compound demonstrated high selectivity for WIZ, with no significant degradation of over 8,900 other proteins, including known regulators of HbF and off-targets of other CRBN-modulating drugs like IKZF1 and CK1α.[7]

Future Directions

The discovery of dWIZ-1 and the development of the orally bioavailable dWIZ-2 represent a significant advancement in the search for a safe and effective small-molecule therapy for sickle cell disease.[2][3] The preclinical data in humanized mice and cynomolgus monkeys are highly encouraging, demonstrating robust on-target activity and a good safety profile.[1][4] These findings strongly support the continued development of WIZ degraders as a potential globally



accessible treatment for patients with sickle cell disease.[2][3] Further clinical investigation is warranted to establish the efficacy and safety of this novel therapeutic approach in humans.

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